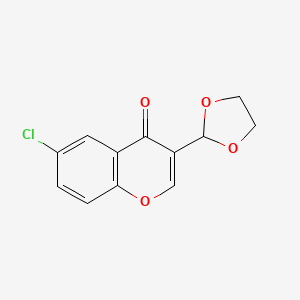
6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chloro substituent at the 6th position and a dioxolane ring at the 3rd position, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one typically involves the reaction of 6-chloro-4H-chromen-4-one with 1,3-dioxolane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromenones.
Scientific Research Applications
6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The dioxolane ring and chloro substituent play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4H-chromen-4-one: Lacks the dioxolane ring, making it less versatile in chemical reactions.
3-(1,3-Dioxolan-2-yl)-4H-chromen-4-one: Lacks the chloro substituent, which may affect its biological activity.
Uniqueness
6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one is unique due to the presence of both the chloro substituent and the dioxolane ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Properties
CAS No. |
88021-73-2 |
|---|---|
Molecular Formula |
C12H9ClO4 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
6-chloro-3-(1,3-dioxolan-2-yl)chromen-4-one |
InChI |
InChI=1S/C12H9ClO4/c13-7-1-2-10-8(5-7)11(14)9(6-17-10)12-15-3-4-16-12/h1-2,5-6,12H,3-4H2 |
InChI Key |
SCVWWLKYHMSVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=COC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


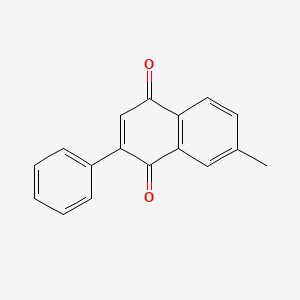
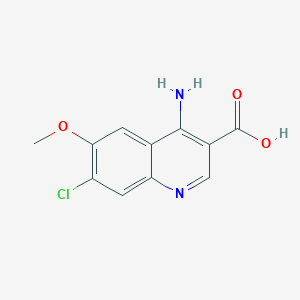

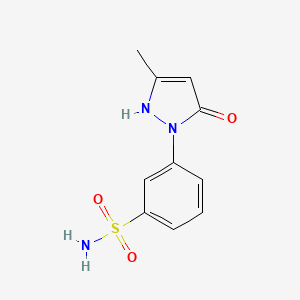

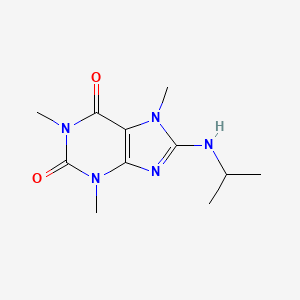

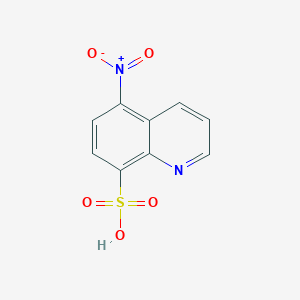

![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)


![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)
